Ormetoprim
Overview
Description
Ormetoprim is an antibiotic primarily used in veterinary medicine. It is often combined with sulfadimethoxine to enhance its antibacterial efficacy. This compound is particularly utilized in the poultry and aquaculture industries to prevent and treat bacterial infections. This compound belongs to the class of diaminopyrimidines and functions by inhibiting the reduction of dihydrofolic acid to tetrahydrofolic acid in bacterial cells .
Mechanism of Action
Target of Action
Ormetoprim, like other diaminopyrimidines such as trimethoprim, primarily targets bacterial cells . The primary target of this compound within these cells is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a compound necessary for the biosynthesis of bacterial nucleic acids and proteins .
Mode of Action
This compound acts as a reversible inhibitor of DHFR . By binding to the active site of this enzyme, this compound prevents the reduction of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the synthesis of bacterial DNA and proteins, thereby inhibiting bacterial growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolic acid to tetrahydrofolic acid, a key step in this pathway . This disruption prevents the synthesis of bacterial DNA and proteins, leading to inhibited bacterial growth and survival .
Pharmacokinetics
The pharmacokinetics of trimethoprim, a structurally similar compound, may provide some insight. Trimethoprim achieves steady-state concentrations after approximately 3 days of repeat administration . Average peak serum concentrations of approximately 1 µg/mL are achieved within 1 to 4 hours following the administration of a single 100mg dose .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and survival . By disrupting the folic acid synthesis pathway, this compound prevents the synthesis of bacterial DNA and proteins. This leads to inhibited bacterial growth and survival, effectively treating bacterial infections .
Action Environment
This compound is used in various environments, including veterinary medicine and aquaculture . Environmental factors, such as the presence of other antibiotics, can influence the efficacy and stability of this compound . For example, this compound is often used in combination with sulfadimethoxine, which can enhance its antimicrobial activity . The misuse of antibiotics in environments like aquaculture can contribute to the development of antibiotic resistance .
Biochemical Analysis
Biochemical Properties
Ormetoprim plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate, a critical step in folic acid production. By inhibiting this enzyme, this compound disrupts the synthesis of folic acid, which is essential for the production of nucleic acids in bacteria . This inhibition is particularly effective when this compound is used in combination with sulfadimethoxine, as it blocks two sequential steps in the folic acid metabolism pathway .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits the synthesis of folic acid, leading to a decrease in nucleic acid production and, consequently, cell division. This inhibition can also affect cell signaling pathways and gene expression by limiting the availability of folate coenzymes . In mammalian cells, this compound has a much lower affinity for dihydrofolate reductase, making it less toxic to these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This binding interaction is highly specific and results in the inhibition of folic acid synthesis in bacterial cells . The combination of this compound with sulfadimethoxine enhances this effect by blocking two sequential steps in the folic acid metabolism pathway, leading to a more potent antibacterial action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is relatively high, and it maintains its antibacterial activity for extended periods. Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on bacterial populations, reducing their ability to synthesize folic acid and replicate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects can occur, including gastrointestinal disturbances and potential impacts on liver and kidney function . The optimal dosage of this compound in combination with sulfadimethoxine has been found to be a 5:1 ratio, which maximizes its antibacterial efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to folic acid synthesis. It inhibits dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the production of nucleic acids and other folate-dependent processes in bacterial cells . This compound is metabolized in the liver and excreted primarily through the kidneys .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. In bacterial cells, this compound accumulates in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . In mammalian cells, the distribution of this compound is more limited due to its lower affinity for mammalian dihydrofolate reductase .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm of bacterial cells, where it inhibits dihydrofolate reductase. This localization is facilitated by the compound’s ability to diffuse across cell membranes and bind to its target enzyme . In mammalian cells, this compound’s activity is limited due to its lower affinity for the mammalian form of dihydrofolate reductase, resulting in minimal subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ormetoprim involves the reaction of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with appropriate reagents under controlled conditions. The detailed synthetic route includes multiple steps, such as the formation of intermediates and their subsequent reactions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-quality raw materials, precise control of reaction parameters, and efficient purification techniques to obtain the final product suitable for veterinary use .
Chemical Reactions Analysis
Types of Reactions: Ormetoprim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Ormetoprim has several scientific research applications, including:
Biology: Studied for its effects on bacterial cell metabolism and resistance mechanisms.
Medicine: Investigated for its potential use in combination therapies to treat bacterial infections in animals.
Industry: Utilized in the aquaculture industry to prevent and treat bacterial infections in fish farming.
Comparison with Similar Compounds
- Trimethoprim
- Methoprim
- Pyrimethamine
Ormetoprim’s unique combination with sulfadimethoxine makes it particularly effective in veterinary applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEYRKYKLYARHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046689 | |
Record name | Ormetoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6981-18-6 | |
Record name | Ormetoprim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6981-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ormetoprim [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006981186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORMETOPRIM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ormetoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ormetoprim | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORMETOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3EFS94984 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ormetoprim?
A1: this compound acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a key enzyme in the folic acid pathway responsible for synthesizing tetrahydrofolic acid. Tetrahydrofolic acid is essential for bacterial DNA synthesis. By inhibiting DHFR, this compound disrupts this pathway, ultimately leading to the inhibition of bacterial growth and proliferation. []
Q2: How does this compound's mechanism differ from Sulfonamides?
A2: While this compound targets dihydrofolate reductase, Sulfonamides inhibit another enzyme in the folic acid pathway called dihydropteroate synthetase. This dual inhibition of the folic acid pathway at two different steps creates a synergistic effect, enhancing the overall antibacterial activity. [, , ]
Q3: What are the downstream effects of this compound on bacterial cells?
A3: By inhibiting DNA synthesis, this compound causes a cascade of events in bacterial cells, including impaired cell division, reduced protein synthesis, and ultimately, cell death. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H18N4O3, and its molecular weight is 290.32 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic data, it's worth noting that techniques like NMR, IR, and Mass Spectrometry are commonly employed for structural characterization of compounds like this compound.
Q6: How stable is this compound in feed?
A6: Research indicates that incorporating this compound and Sulfadimethoxine into fish feed using a gelatin coating process enhances stability and prevents leaching into the water. [] This highlights the importance of formulation strategies for maintaining drug stability and efficacy in feed applications.
Q7: How is this compound absorbed and distributed in the body?
A7: this compound exhibits good oral bioavailability in various species, including catfish [], striped bass [], and rainbow trout []. Studies in cattle demonstrate that this compound is widely distributed in the body, reaching high concentrations in tissues like the liver, kidneys, and tears. []
Q8: What is the elimination half-life of this compound?
A8: The elimination half-life of this compound varies depending on the species and route of administration. For instance, in hybrid striped bass, the half-life was found to be 7.5 hours after intraperitoneal administration and 3.9 hours after oral administration. []
Q9: What types of bacterial infections is this compound effective against?
A9: this compound, often in combination with Sulfadimethoxine, exhibits in vitro and in vivo efficacy against a range of bacterial pathogens. Research shows effectiveness against Edwardsiella ictaluri and Aeromonas salmonicida in fish [, ], Pasteurella multocida in poultry [, , ], and Isospora spp. in dogs and coyotes. [, ]
Q10: How is the efficacy of this compound evaluated in laboratory settings?
A10: In vitro efficacy is typically assessed using techniques like minimum inhibitory concentration (MIC) determination and disc diffusion assays. [, ] In vivo efficacy is evaluated using animal models, where animals are experimentally infected with specific pathogens and then treated with different doses of this compound to assess its ability to control or eliminate the infection. [, , , ]
Q11: Are there documented cases of bacterial resistance to this compound?
A11: Yes, while generally effective, resistance to this compound, often in combination with Sulfadimethoxine, has been reported. A study investigating Aeromonas salmonicida isolates revealed varying susceptibility patterns to this compound-Sulfadimethoxine, highlighting the emergence of resistance. [] Continuous monitoring of resistance development is crucial for ensuring the long-term efficacy of this compound.
Q12: What analytical methods are used to quantify this compound in biological samples?
A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and tandem mass spectrometry (MS/MS), is frequently employed for quantifying this compound in biological samples like fish fillets, chicken eggs, and animal tissues. [, , ] These methods offer high sensitivity and selectivity, enabling accurate residue monitoring.
Q13: What is the environmental fate of this compound?
A13: Studies have explored the fate and transport of this compound in soil, demonstrating its potential to leach into water sources. [, ] Additionally, research indicates that this compound can undergo photodegradation in the presence of dissolved organic matter. [] These findings underscore the importance of responsible this compound use and disposal to minimize environmental contamination.
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